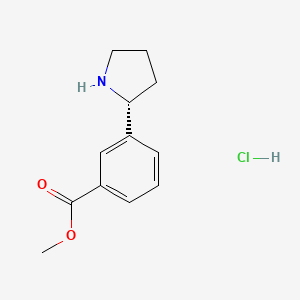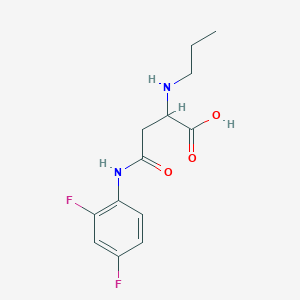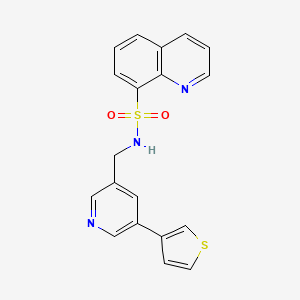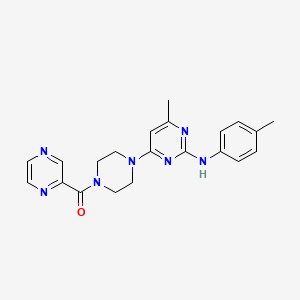
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C17H11F4N3O3S and its molecular weight is 413.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Antimicrobial Agents : Compounds related to the 1,3,4-oxadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated notable antimicrobial activities against a variety of bacterial and fungal strains, with particular emphasis on those bearing a maximum number of fluorine atoms showing the highest potency (Parikh & Joshi, 2014).
- Antibacterial Agents : Further research into similar compounds showed significant antibacterial activity, confirming the potential of these derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antifungal and Apoptotic Effects
- Antifungal Agents : Research into triazole-oxadiazole compounds, which are structurally related, indicated potent antifungal effects, particularly against various Candida species. Some compounds in this category showed apoptotic effects on these fungi, highlighting their potential in antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Potential
- Cytotoxic Activities against Cancer Cells : Imidazothiadiazole analogs, which share a common structural motif with the specified compound, have been evaluated for their cytotoxic activities against various cancer cell lines. This research highlights the potential of such compounds in cancer therapeutics (Abu-Melha, 2021).
Sensing Applications
- Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential in aniline sensing. The fluorescence quenching properties of these compounds in different solvents make them suitable for detecting aniline, a chemical of significant industrial importance (Naik, Khazi, & Malimath, 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Compounds : Certain derivatives structurally related to the specified compound have shown significant anti-inflammatory activity. This research points towards the potential utility of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- Toxicity Assessment and Tumor Inhibition : The computational and pharmacological evaluation of certain 1,3,4-oxadiazole and pyrazole derivatives, similar to the specified compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study demonstrates the multifaceted potential of these compounds in various therapeutic areas (Faheem, 2018).
Propiedades
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-13-4-2-1-3-12(13)15-23-24-16(26-15)28-9-14(25)22-10-5-7-11(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTSYVIZKJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)

![1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B3005885.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)
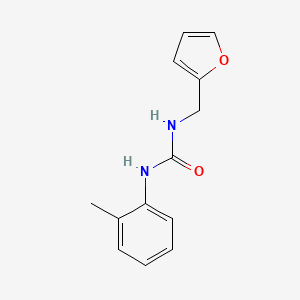

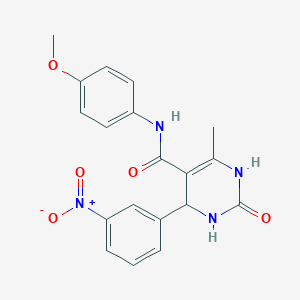
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
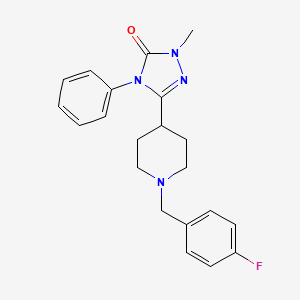
![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)
